N-Ethyl-2-vinylcarbazole

Übersicht

Beschreibung

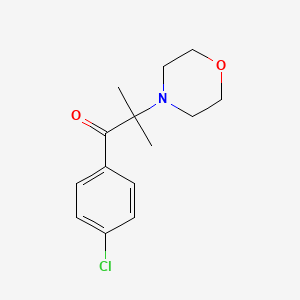

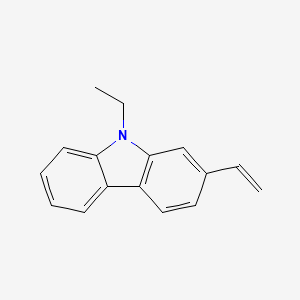

N-Ethyl-2-vinylcarbazole (NEVC) is a chemical compound that belongs to the family of vinylcarbazoles. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Electroluminescent Materials

N-Ethyl-2-vinylcarbazole derivatives have been explored for their electroluminescent (EL) properties, particularly in the context of organic light-emitting diodes (OLEDs). These materials can emit light in various colors, including green and yellow, when an electric current is applied. They are significant for their potential use in creating more efficient and versatile display technologies .

Photovoltaic Cells

The functionalization of carbazole compounds has led to applications in photovoltaic cells. These cells, which convert light into electricity, benefit from the unique optical properties and environmental stability of carbazole derivatives. This makes them a promising material for enhancing the efficiency and durability of solar energy systems .

Biosensors

Carbazole derivatives are also being utilized in the development of biosensors. These sensors rely on the compound’s electrical and electrochemical properties to detect biological molecules, which is crucial for medical diagnostics and environmental monitoring .

Polymer Synthesis

Poly(N-vinylcarbazole) (PVK) is a polymer based on N-substituted carbazole that has garnered interest due to its excellent thermal stability, doping behavior, and UV durability. It has wide applications across various fields, including electronics and materials science .

Organic Electronics

Due to their excellent electrical properties and good environmental stability, carbazole-based polymeric and oligomeric compounds have been studied for over three decades. Their versatility in functionalization makes them suitable for a range of organic electronic applications .

Copolymer Formation

N-Ethyl-2-vinylcarbazole can be involved in copolymer formation processes. The synthesis of these copolymers can lead to materials with tailored properties for specific applications in materials science and engineering .

Eigenschaften

IUPAC Name |

2-ethenyl-9-ethylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZXSLUJYIHQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584608 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-2-vinylcarbazole | |

CAS RN |

38627-52-0 | |

| Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethyl-2-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing and studying N-Ethyl-2-vinylcarbazole polymers?

A1: N-Ethyl-2-vinylcarbazole (2VK) is attractive for its use in organic electronics. Polymers of 2VK offer significantly higher hole mobility compared to the more widely studied poly(N-vinylcarbazole) []. This property makes them suitable for applications requiring efficient charge transport, such as in organic light-emitting diodes (OLEDs).

Q2: What polymerization techniques are suitable for N-Ethyl-2-vinylcarbazole?

A2: N-Ethyl-2-vinylcarbazole can be polymerized via anionic polymerization [] and nitroxide-mediated radical polymerization (NMRP) []. Anionic polymerization allows for the creation of high molecular weight polymers with narrow distribution and even block copolymers with styrene []. NMRP, while showcasing some termination of living radical ends, still allows for the formation of block copolymers like P2VK-PS [].

Q3: How does the structure of N-Ethyl-2-vinylcarbazole impact its charge transfer properties?

A3: The asymmetric structure of N-Ethyl-2-vinylcarbazole and its polymer, poly(N-ethyl-2-vinylcarbazole), leads to highly asymmetric charge-transfer (CT) spectra when combined with chloranil []. This asymmetry arises from the preferred unsymmetrical alignment of the carbazole unit with chloranil, enabling two observable CT transitions, unlike symmetric carbazole derivatives [].

Q4: Are there any challenges in using NMRP for the polymerization of N-Ethyl-2-vinylcarbazole?

A5: While NMRP is a viable method for polymerizing N-Ethyl-2-vinylcarbazole, it's not without challenges. Studies indicate that while molecular weight increases with time, there's a clear indication of termination or decomposition of the "living" radical ends []. This is evident from the gradual formation of a low-molecular-weight tail as the conversion progresses []. Therefore, achieving well-defined and controlled polymer architectures using NMRP with this monomer requires careful optimization of reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B1627051.png)

![5-Chlorobenzo[c]isothiazol-3-amine](/img/structure/B1627061.png)